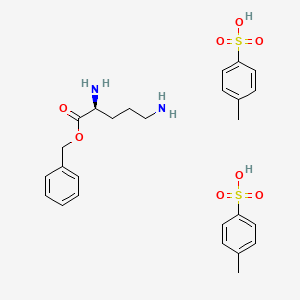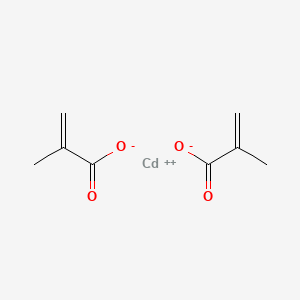
Cadmium methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium methacrylate is a chemical compound that combines cadmium, a heavy metal, with methacrylate, an ester of methacrylic acid. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and environmental science. This compound is known for its ability to form polymers and nanocomposites, which can be utilized in a range of industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions: Cadmium methacrylate can be synthesized through various chemical reactions. One common method involves the reaction of cadmium salts, such as cadmium chloride or cadmium acetate, with methacrylic acid or its derivatives. The reaction typically occurs in an aqueous or organic solvent under controlled temperature and pH conditions. For example, cadmium chloride can react with methacrylic acid in the presence of a base to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The resulting product is then purified through processes such as filtration, crystallization, and drying to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Cadmium methacrylate undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form poly(methyl methacrylate) (PMMA) composites, which are used in various applications.
Coordination Reactions: this compound can form coordination complexes with other ligands, which can alter its chemical and physical properties.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of this compound in solvents like 1,4-dioxane.
Coordination Reactions: Ligands such as thiourea and ethylene glycol dimethacrylate are used to form coordination complexes with this compound.
Major Products Formed:
Poly(methyl methacrylate) Composites: These composites exhibit enhanced thermal and mechanical properties and are used in various industrial applications.
Coordination Complexes: These complexes have unique optical and electronic properties, making them useful in materials science and nanotechnology.
科学的研究の応用
Cadmium methacrylate has a wide range of scientific research applications, including:
作用機序
The mechanism by which cadmium methacrylate exerts its effects involves several molecular targets and pathways:
Oxidative Stress: Cadmium ions can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.
Signal Transduction: this compound can interfere with cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to altered cellular functions.
Epigenetic Modifications: Cadmium ions can cause changes in DNA methylation and histone modifications, affecting gene expression and cellular behavior.
類似化合物との比較
Cadmium methacrylate can be compared with other similar compounds, such as:
Cadmium Sulfide (CdS): Both compounds contain cadmium, but cadmium sulfide is primarily used in optoelectronics and photonics.
Poly(methyl methacrylate) (PMMA): While PMMA is a polymer, this compound is a monomer that can be polymerized to form PMMA composites.
Lead Methacrylate: Similar to this compound, lead methacrylate can form polymers and composites, but it has different chemical and physical properties due to the presence of lead.
This compound stands out due to its unique combination of cadmium and methacrylate, which imparts specific properties and applications that are distinct from other similar compounds.
特性
CAS番号 |
24345-60-6 |
|---|---|
分子式 |
C8H10CdO4 |
分子量 |
282.58 g/mol |
IUPAC名 |
cadmium(2+);2-methylprop-2-enoate |
InChI |
InChI=1S/2C4H6O2.Cd/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |
InChIキー |
ZQHSKJWQHAFJFT-UHFFFAOYSA-L |
正規SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


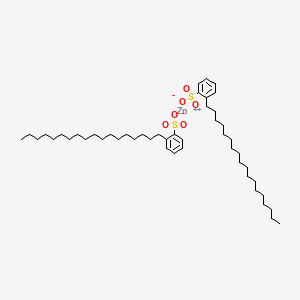
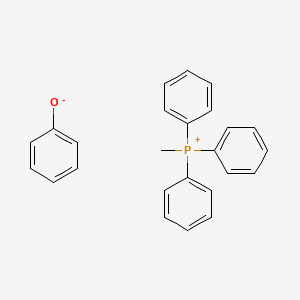
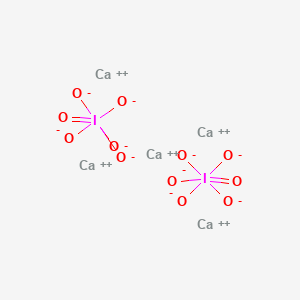
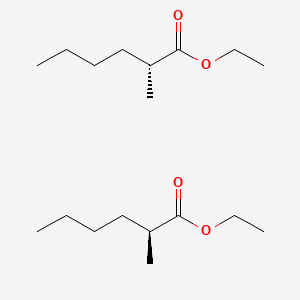
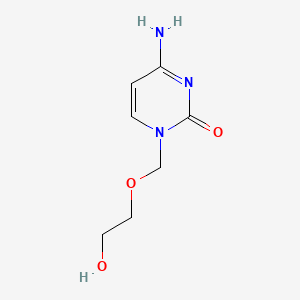


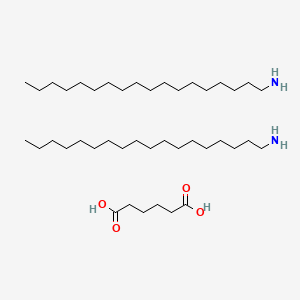
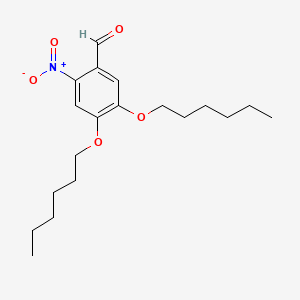

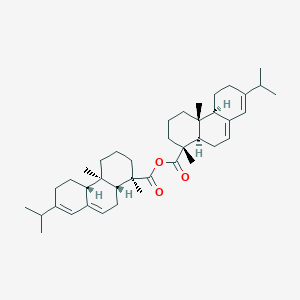
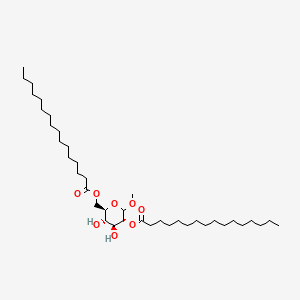
![2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B12654203.png)
